molecular formula C20H20N4O4S B2701369 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 920220-97-9

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

カタログ番号: B2701369
CAS番号: 920220-97-9
分子量: 412.46
InChIキー: DVMZIOUBKNAXNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a multi-heterocyclic scaffold integrating pyridinone and pyrimidine rings linked by a thioether bridge, a structural motif recognized for its potential in targeting kinase enzymes . Its core structure is closely related to other pyrimidinone derivatives that have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell proliferation, survival, and apoptosis . The overexpression of PIM-1 kinase is associated with various hematological malignancies and solid tumors, making it a compelling target for anticancer drug discovery . The proposed mechanism of action for this class of compounds involves binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that promote cancer cell growth and survival . Researchers can utilize this compound as a valuable chemical tool to probe PIM-1 kinase biology or as a lead scaffold for the further optimization and development of novel targeted therapies. Its molecular structure suggests potential for broad antiproliferative activity, and related analogs have demonstrated efficacy in inducing apoptosis and cell cycle arrest in pre-clinical models . As with all our products, this compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-17-7-4-3-6-15(17)23-19(26)12-24-11-18(28-2)16(25)10-14(24)13-29-20-21-8-5-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMZIOUBKNAXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, such as 2-chloropyridine, which undergoes methoxylation and oxidation to introduce the methoxy and oxo groups.

    Acetamide Formation: The final step involves coupling the intermediate with 2-methoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.

化学反応の分析

Types of Reactions

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nucleophiles like amines or thiols, and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid derivatives, while reduction of the oxo group could produce hydroxylated analogs.

科学的研究の応用

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • The target compound’s pyridinone core distinguishes it from dihydropyrimidine () and thienopyrimidine () analogs, which may influence metabolic stability and binding affinity.
  • The 2-methoxyphenyl acetamide side chain in the target compound contrasts with the 4-phenoxy-phenyl group in and -methylphenyl in , which may alter solubility and target selectivity .

Functional Group and Pharmacophore Comparisons

Table 2: Functional Group Impact on Drug-Likeness
Compound Key Functional Groups Potential Pharmacological Implications
Target Compound Pyridinone, methoxy, pyrimidinylthio, acetamide Enhanced hydrogen bonding (pyridinone), metabolic stability (methoxy), target engagement (thioether)
Analog Dihydropyrimidine, phenoxy Reduced ring strain (dihydropyrimidine), lipophilicity (phenoxy)
Analog Thienopyrimidine, allyl, furan Bulkier core (thienopyrimidine), potential oxidative metabolism (allyl)
N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide () Chloropyridine, nitrobenzamide Electrophilic nitro group (potential cytotoxicity), halogen interactions

Key Observations :

  • The methoxy groups in the target compound and analog may improve solubility compared to methyl or chloro substituents .
  • The thioether linkage in the target compound and analog could enable covalent interactions with biological targets, unlike the nitro group in , which may confer reactivity but also toxicity risks .

Research Findings and Implications

  • : The thienopyrimidine core’s fused ring system may enhance rigidity and target affinity but reduce solubility compared to the pyridinone-based target .
  • : Halogenated pyridine derivatives like N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide highlight the trade-off between bioactivity (nitro group) and safety .

生物活性

The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel pyridine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 941958-62-9, features a unique structure that combines elements of pyridine and pyrimidine, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential in various medical applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S with a molecular weight of approximately 426.47 g/mol. Its structure includes functional groups that are known to interact with biological targets, including enzymes and receptors involved in disease processes.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may interact with specific biological targets such as kinases or other proteins involved in cell signaling pathways. Research on similar compounds suggests that they exhibit activity against various targets, indicating that this compound may also have therapeutic potential in diseases where these pathways are dysregulated.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, compounds exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that thieno[2,3-d]pyrimidine derivatives demonstrated inhibitory effects on breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 27.6 μM to 43 μM . This suggests that our compound might similarly exhibit anticancer properties.

Inhibition Studies

Inhibition studies indicate that compounds similar to 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide can act as effective inhibitors against myeloperoxidase (MPO), an enzyme implicated in inflammatory disorders. One study noted that N1-substituted derivatives showed time-dependent inhibition of MPO activity, suggesting a potential therapeutic application in treating autoimmune and inflammatory diseases .

Antioxidative Properties

The antioxidative activity of similar compounds has been evaluated, revealing significant improvements compared to standard antioxidants like BHT. Some derivatives showed potent antioxidative effects, which could be beneficial in mitigating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity Type Study Reference IC50 Values Notes
Anticancer (MDA-MB-231) 27.6 - 43 μMSignificant cytotoxicity observed
MPO Inhibition Not specifiedTime-dependent inhibition noted
Antioxidative Improved over BHTStrong antioxidative activity demonstrated

Case Studies

  • Anticancer Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against breast cancer cells, demonstrating promising cytotoxicity profiles. The findings indicated that structural modifications could enhance biological activity.
  • Inflammatory Disorders : Research on MPO inhibitors revealed that certain derivatives provided robust inhibition in lipopolysaccharide-stimulated human blood models, showcasing their potential in treating inflammatory conditions.

Q & A

Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, including cyclization of pyridinone precursors and thioether formation. Key steps include:

  • Cyclization : Reacting 5-methoxy-4-oxopyridine derivatives with bromoacetamide intermediates in the presence of triethylamine (base) at 60–80°C for 6–12 hours .
  • Thioether coupling : Using pyrimidin-2-thiol and a methylene linker under nucleophilic substitution conditions (e.g., DMF as solvent, K₂CO₃ as base, 24-hour reflux) .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyridinone to thiol) and using microwave-assisted synthesis to reduce reaction time by 40% .

Q. What analytical techniques are critical for confirming structural integrity?

A combination of spectroscopic and crystallographic methods is required:

  • NMR : ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm) and acetamide (δ 2.1–2.3 ppm) groups. Aromatic protons in the pyrimidine ring appear as multiplet signals (δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., 120° for pyridine ring geometry) and confirms stereoelectronic effects of the thioether linkage .
  • HRMS : Molecular ion peaks at m/z 440.12 (calculated for C₂₁H₂₁N₃O₄S) with <2 ppm error .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives):

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) at 10 µM concentration using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72 hours .
  • Solubility/pharmacokinetics : Use HPLC to measure logP (predicted ~3.2) and aqueous solubility (<10 µg/mL in PBS), guiding formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory efficacy data in different cell lines?

Contradictions often arise from off-target effects or metabolic instability. Methodologies include:

  • Analog synthesis : Modify the pyrimidine-thioether moiety (e.g., replace sulfur with oxygen) to assess target specificity .
  • Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. The methoxy group may undergo demethylation, reducing activity in hepatic models .

Q. What strategies address conflicting crystallographic vs. computational modeling data for the active conformation?

Discrepancies between X-ray structures (rigid ligand) and docking simulations (flexible binding) require:

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to compare free-energy landscapes of ligand conformers .
  • Quantum mechanical (QM) calculations : Assess torsional barriers of the thioether linker; rotations >90° may disrupt target binding .
  • Mutagenesis studies : Validate key residues (e.g., Lys123 in kinase targets) through alanine scanning to confirm docking predictions .

Q. How can metabolic pathways be elucidated to explain in vivo toxicity observed in murine models?

  • Phase I metabolism : Use LC-HRMS to identify hydroxylation at the pyridine ring (major metabolite: m/z 456.15) and N-demethylation of the methoxy group .
  • Phase II conjugation : Detect glucuronide adducts (m/z 632.20) via β-glucuronidase treatment of urine samples .
  • Toxicophore mapping : Compare metabolites to known hepatotoxicants (e.g., quinone imines) using ToxTree software .

Methodological Guidance for Data Interpretation

  • Handling contradictory bioactivity data : Apply orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish artifacts from true activity .
  • Optimizing synthetic scalability : Replace DMF with cyclopentyl methyl ether (CPME) in thioether coupling to improve E-factor (from 32 to 18) and reduce waste .
  • Validating computational models : Benchmark docking scores against experimental IC₅₀ values (R² >0.7 indicates predictive reliability) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。